molecular formula C10H15N3O3 B2766087 ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1946817-92-0

ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2766087
CAS No.: 1946817-92-0
M. Wt: 225.248
InChI Key: AFRFNEBTYKMNOP-UHFFFAOYSA-N
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Description

ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.248 g/mol. This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ethyl 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl acetate: A common ester used as a solvent and in the production of various chemicals.

    Methyl butyrate: Another ester with similar structural features, used in flavoring and fragrance industries.

    Ethyl benzoate: An ester used in the synthesis of pharmaceuticals and as a flavoring agent.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFNEBTYKMNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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